An In-depth Technical Guide to O,O,O-Tributyl phosphorothioate: Chemical Properties and Structure
An In-depth Technical Guide to O,O,O-Tributyl phosphorothioate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for O,O,O-Tributyl phosphorothioate. The information is intended to support research and development activities in the fields of chemistry and life sciences.
Chemical Properties
O,O,O-Tributyl phosphorothioate is a colorless liquid with a characteristic odor. It is insoluble in water but soluble in most organic solvents. The quantitative chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 78-47-7 | |
| Molecular Formula | C₁₂H₂₇O₃PS | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| Appearance | Colorless liquid with a characteristic odor. | |
| Boiling Point | 170-172 °C at 23 Torr | [2] |
| Density | 0.9883 g/cm³ at 20 °C | [2] |
| Melting Point | Data not readily available | |
| Solubility | Insoluble in water; soluble in most organic solvents. |
Chemical Structure
O,O,O-Tributyl phosphorothioate is an organophosphate compound. The structure consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy groups. The IUPAC name for this compound is tributoxy(sulfanylidene)-λ⁵-phosphane.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of O,O,O-Tributyl phosphorothioate are not extensively documented in publicly available literature. However, general methodologies for the synthesis of trialkyl phosphorothioates and the analysis of organophosphate compounds can be adapted.
A common method for the synthesis of O,O,O-trialkyl phosphorothioates involves the reaction of a phosphorus halide with an alcohol, followed by sulfurization.
Methodology:
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Phosphitylation: A phosphorus trihalide (e.g., phosphorus trichloride) is reacted with an alcohol (in this case, n-butanol) in the presence of a base (e.g., pyridine or triethylamine) to form a trialkyl phosphite. This reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis.
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Sulfurization: The resulting trialkyl phosphite is then reacted with elemental sulfur or another sulfur-transfer reagent to yield the O,O,O-trialkyl phosphorothioate.
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Purification: The final product is purified using techniques such as distillation under reduced pressure or column chromatography to remove unreacted starting materials and byproducts.
The analysis of O,O,O-Tributyl phosphorothioate can be performed using standard chromatographic techniques, similar to those used for other organophosphate compounds.
Methodology:
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Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., diethyl ether, hexane, or ethyl acetate).
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Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC).
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GC: A capillary column with a non-polar stationary phase is suitable for separation. A flame photometric detector (FPD) with a phosphorus filter or a mass spectrometer (MS) can be used for detection and quantification.
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HPLC: Reversed-phase chromatography with a C18 column can be employed. Detection can be achieved using a UV detector or a mass spectrometer.
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Data Analysis: The retention time and peak area are compared to those of a known standard to identify and quantify the compound.
Biological Activity
Research has shown that O,O,O-trialkyl phosphorothioates can be effective in protecting rats from poisoning by certain O,O,S-trialkyl phosphorothioates.[3] The mechanism of this protection is not fully elucidated but may involve competitive inhibition of metabolic activation pathways or other non-cholinergic mechanisms.[3] The primary toxic action of many organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a resulting cholinergic crisis. The protective effect of O,O,O-trialkyl phosphorothioates in the context of O,O,S-trialkyl phosphorothioate poisoning suggests an interaction in the toxicological pathway.
